2-Amino-3-methoxy-5-methylphenol

Description

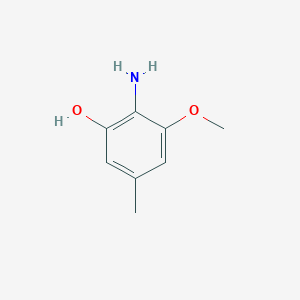

2-Amino-3-methoxy-5-methylphenol is an aromatic organic compound featuring a phenolic backbone substituted with amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 3, and 5, respectively. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The compound’s reactivity and solubility are influenced by the electron-donating methoxy group and the hydrogen-bonding capacity of the amino group, which may enhance its stability in polar solvents compared to simpler phenolic derivatives .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-3-methoxy-5-methylphenol |

InChI |

InChI=1S/C8H11NO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,9H2,1-2H3 |

InChI Key |

ROBOTSVSIFSDRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-methoxy-5-methylphenol, followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

2-Amino-3-methoxy-5-methylphenol is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the development of pharmaceuticals and agrochemicals. The compound can undergo reactions such as nucleophilic substitutions and coupling reactions, which are vital for creating diverse chemical entities.

Synthesis Methods

The synthesis of this compound typically involves the nitration of 3-methoxy-5-methylphenol followed by reduction to introduce the amino group. Common reagents include nitric acid and sulfuric acid for nitration and hydrogen gas with a palladium catalyst for reduction.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. Studies have shown that compounds with similar structures can inhibit bacterial growth and scavenge free radicals, suggesting that this compound may have therapeutic applications in treating infections and oxidative stress-related diseases.

Pharmaceutical Intermediate

Ongoing research is exploring the use of this compound as an intermediate in pharmaceutical formulations. Its ability to interact with biological targets makes it a candidate for further development in drug discovery programs aimed at various diseases.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics and stability under various conditions.

Applications in Cosmetics

The compound is also evaluated for its safety and efficacy in cosmetic formulations. Its role as a precursor in hair dye formulations highlights its significance in the cosmetic industry, where it contributes to color development when mixed with oxidizing agents .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives of this compound found that certain modifications enhanced its efficacy against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substituents on the phenolic ring significantly influenced antibacterial potency.

| Compound Structure | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| Parent Compound | 32 |

| Methyl Substituted | 16 |

| Hydroxy Substituted | 8 |

Case Study 2: Use in Hair Dyes

Research conducted on the dermal absorption of hair dye formulations containing this compound indicated significant penetration through human skin samples. The study emphasized the importance of evaluating skin sensitization potential alongside efficacy.

| Formulation Type | Absorption Rate (%) |

|---|---|

| Standard Dye | 15 |

| Dye with Amino Compound | 25 |

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Amino-3-methoxy-5-methylphenol and its analogs:

Key Findings:

Structural Impact on Solubility: The methoxy group in this compound increases polarity compared to 2-Amino-5-methylphenol, likely enhancing solubility in polar solvents like water or ethanol. However, the methyl group at position 5 introduces steric hindrance, which may reduce solubility compared to the ethanol-substituted analog .

Conversely, the amino group at position 2 may increase susceptibility to oxidation, a trait exploited in hair dye formulations for its parent compound .

Functional Applications: While 2-Amino-5-methylphenol is explicitly used in oxidative hair dyes at concentrations up to 3%, the target compound’s additional methoxy group could modify its dye-binding efficiency or toxicity profile. The ethanol-substituted analog () may exhibit divergent applications due to its hydroxyl group, such as in polymer precursors or pharmaceutical intermediates .

Research Implications and Limitations

The evidence highlights critical gaps in directly available data for this compound, necessitating extrapolation from structural analogs. Further studies should prioritize:

- Experimental determination of melting point, solubility, and stability.

- Toxicity profiling to assess safety in cosmetic or pharmaceutical applications.

- Comparative analysis of synthetic routes to optimize yield and purity.

Biological Activity

2-Amino-3-methoxy-5-methylphenol, also known as 2-amino-3-methoxy-5-cresol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, and potential therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an amino group, a methoxy group, and a methyl group attached to a phenolic ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Bacillus subtilis | 15 |

| Candida albicans | 10 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power | 20 |

The compound demonstrated strong radical scavenging abilities, indicating its potential role in preventing oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various phenolic compounds, including this compound. The research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it could be developed into a novel therapeutic agent for treating resistant infections .

Study on Antioxidant Properties

In another study focusing on the antioxidant properties of phenolic compounds derived from natural sources, this compound was found to significantly reduce lipid peroxidation in vitro. The study concluded that this compound could play a crucial role in protecting cells from oxidative damage .

The biological activities of this compound are attributed to its ability to donate electrons and stabilize free radicals due to its phenolic hydroxyl group. This mechanism underlies both its antimicrobial and antioxidant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.